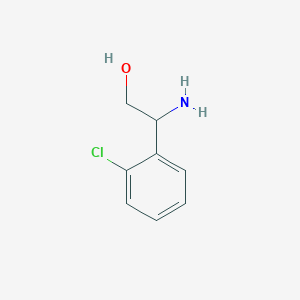

2-Amino-2-(2-chlorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(2-chlorophenyl)ethanol is a chemical compound that is structurally related to certain indoles and phenylethanolamines. While the provided papers do not directly discuss 2-Amino-2-(2-chlorophenyl)ethanol, they do provide insights into similar compounds, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-(2,6-Diaminophenyl)ethanol, involves heating in aqueous phosphoric or sulfuric acid to yield hydroxyindoline and aminoindoline, respectively . These intermediates can then be dehydrogenated to form 4-hydroxy- and 4-aminoindoles. Similarly, the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, which are structural isomers of β2 agonists, has been developed, indicating that halogenated phenylethanolamines can be synthesized and may exhibit significant pharmacokinetic properties .

Molecular Structure Analysis

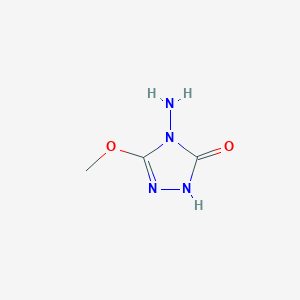

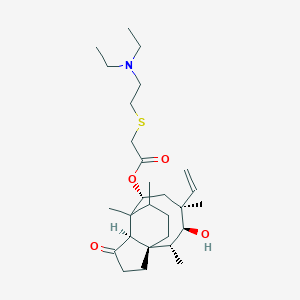

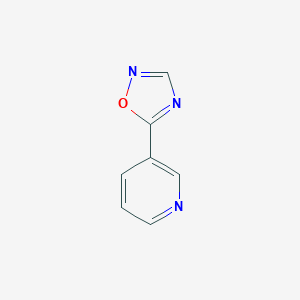

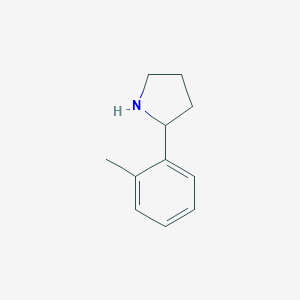

The molecular structure of 2-Amino-2-(2-chlorophenyl)ethanol would consist of an amino group and a chlorophenyl group attached to an ethanol backbone. The presence of halogen atoms, as seen in the related compounds studied, suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also resist rapid metabolic inactivation due to the halogen's electron-withdrawing effects, which can stabilize the molecule .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-Amino-2-(2-chlorophenyl)ethanol often include dehydrogenation steps to yield indoles . This suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also undergo dehydrogenation or other reactions that could be catalyzed by the presence of a halogen atom, potentially leading to the formation of various derivatives or metabolites.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(2-chlorophenyl)ethanol are not directly discussed in the provided papers, the pharmacokinetics of structurally related compounds have been studied. These compounds have shown that increases in dosage lead to proportionate increases in maximum blood substance concentration, with detectable times in blood ranging from 72 to more than 96 hours . This suggests that 2-Amino-2-(2-chlorophenyl)ethanol may also have a prolonged presence in the bloodstream and could be subject to similar pharmacokinetic behavior.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis in Pharmaceutical Intermediates

2-Amino-2-(2-chlorophenyl)ethanol is a critical pharmaceutical intermediate. It is utilized in the synthesis of adrenoceptor receptor agonists and as a chiral intermediate in several drug syntheses. For instance, its asymmetric synthesis through microbial biocatalysis using Candida ontarioensis has been researched, achieving a high yield and enantiomeric excess (ee) (Ni, Zhang, & Sun, 2012). Similarly, Alternaria alternata isolates have been used for its efficient synthesis, with the biocatalyst optimization leading to high conversion and ee (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).

Biocatalytic Processes for Drug Synthesis

Biocatalytic processes using various microbial strains have been developed for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol and its derivatives. These processes are significant for producing chiral intermediates for drugs like Miconazole, an antifungal agent. A study using Acinetobacter sp. achieved a high yield and ee in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone (Miao, Liu, He, & Wang, 2019). Another research used Geotrichum candidum for the asymmetric synthesis of a precursor of a class of drugs, obtaining high yield and ee (Hamada, Miura, Kumobayashi, Matsuda, Harada, & Nakamura, 2001).

Process Intensification and Scale-up for Drug Intermediates

Significant research has been conducted on the process intensification and scale-up for producing (S)-1-(2-chlorophenyl)ethanol, a key intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. One study used Escherichia coli cells for bioreduction, achieving a high yield and ee in a multi-gram scale, demonstrating an economically viable production method (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).

Catalytic Dechlorination and Detoxification

Research has also been conducted on the catalytic reductive dechlorination and detoxification of 1-(2-chlorophenyl) ethanol (a related compound) using Pd/Fe bimetal, aiming to reduce its toxicity in pharmaceutical manufacturing waste. This process showed potential for reducing toxicological effects in wastewater treatment (Zhou, Wang, & Sheng, 2010).

Enzymatic Synthesis and Cloning for Chiral Alcohols

The enzymatic synthesis and cloning of ketoreductases for the preparation of chiral alcohols like (S)-2-chloro-1-(3-chlorophenyl)-ethanol have been explored. This approach is crucial for producing high-purity chiral intermediates required in anticancer programs (Hanson, Goldberg, Goswami, Tully, & Patel, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-2-(2-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALZSHRJUMADMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2-chlorophenyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)